2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is a sulfonamide derivative of the 1,2,4-triazole class, which is notable for its diverse biological activities. This compound features a sulfonyl group attached to a triazole moiety and an ethanol group, contributing to its potential pharmacological applications. The presence of the chloro substituent on the triazole ring enhances its reactivity and biological profile.
2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is classified as a triazole compound and a sulfonamide. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.
The synthesis of 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol typically involves the following steps:
Technical details regarding reaction conditions (temperature, time, solvent) are crucial for optimizing yield and purity .
The molecular formula for 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol is . The structural components include:
The compound's molecular weight is approximately 227.67 g/mol. Crystallographic studies may provide insights into bond lengths and angles that influence its reactivity and interactions with biological targets .
The compound can participate in various chemical reactions:
Technical details such as reaction mechanisms and intermediates formed during these processes are critical for understanding its reactivity .
The mechanism of action for 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol primarily involves its interaction with biological targets such as enzymes or receptors relevant to fungal or viral infections.
Data from pharmacological studies suggest that this compound exhibits significant inhibitory activity against specific pathogens .
The physical properties include:
Chemical properties encompass:
Relevant data from analytical techniques such as NMR and mass spectrometry can provide further insights into these properties .
2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol has potential applications in various fields:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The strategic integration of 1,2,4-triazole and sulfonyl pharmacophores represents a cornerstone in modern drug design, leveraging synergistic bioactivity to address complex disease targets. Hybrid scaffolds such as 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol exemplify this approach, combining the triazole’s heterocyclic versatility with the sulfonyl group’s capacity for targeted receptor interactions. These architectures enable precise modulation of drug-receptor binding kinetics and bioavailability, particularly against resistant pathogens and viral targets. The emergence of such hybrids aligns with medicinal chemistry’s shift toward multifunctional frameworks to overcome limitations of single-pharmacophore agents, especially in antiviral and antifungal domains where resistance mechanisms challenge conventional therapies [2] [5].
The sulfonyl group (SO₂) functions as a hydrogen bond acceptor and polar anchor, facilitating strong interactions with enzymatic active sites. Its tetrahedral geometry and high dipole moment enable directional binding to residues like histidine, serine, or arginine in biological targets. Concurrently, the 1,2,4-triazole core contributes π-π stacking capability, metabolic stability, and metal coordination properties due to its electron-rich nitrogen atoms. When conjugated, these moieties create a balanced pharmacophore with optimized log P and membrane permeability [2] [6].
Table 1: Bioactivity Profiles of Sulfonyl-1,2,4-Triazole Hybrids
Compound | Target Activity | Key Mechanism | Efficacy (EC₅₀/IC₅₀) |
---|---|---|---|
RCB16007 | Yellow Fever Virus | Non-nucleoside reverse transcriptase inhibition | EC₅₀: 7.9 μM (SI: 2.2) |
Fluconazole derivatives | Candida albicans | CYP51 (lanosterol 14α-demethylase) inhibition | MIC₈₀: 0.0156 μg/mL |
Triazolethione-Schiff base | HIV-1 RT | Allosteric binding to NNRTI pocket | EC₅₀: 24–182 nM |
Spiro-indole sulfonamides | SARS-CoV-2 | Viral entry/assembly inhibition | 3.3× potency vs. CQ |
Voriconazole analogs | Aspergillus fumigatus | Ergosterol biosynthesis disruption | MIC₈₀: 0.00097 μg/mL |
The ethanol linker in 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol serves as a hydrophilic spacer, enhancing aqueous solubility while allowing conformational flexibility for optimal target engagement. This design mimics FDA-approved sulfonamides like acetazolamide (carbonic anhydrase inhibitor) and celecoxib (COX-2 inhibitor), where sulfonyl groups contribute >50% of binding energy. Molecular docking studies confirm that sulfonyl-triazole hybrids form critical hydrogen bonds with CYP51’s heme cofactor (antifungal target) and flaviviral NS5 polymerase, rationalizing their broad-spectrum activity [1] [6].
Chlorine substitution at the 5-position of 1,2,4-triazole introduces electron-withdrawing effects that enhance metabolic stability and modulate π-electron density, strengthening target binding. This modification reduces susceptibility to oxidative degradation by hepatic CYP450 enzymes, extending plasma half-life. In antifungal research, chloro-triazoles like ravuconazole derivatives exhibit 16–64-fold higher potency against Candida spp. and Aspergillus fumigatus compared to non-halogenated analogs, attributed to improved penetration of fungal membranes and stronger coordination with CYP51’s iron center [1] [4].
Table 2: Antiviral and Antifungal Efficacy of Chloro-Substituted 1,2,4-Triazoles
Compound Class | Pathogen/Target | Key Structural Feature | Advantage vs. Non-chlorinated |
---|---|---|---|
N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines | Yellow Fever Virus (YFV) | 5-Chloro-1,2,4-triazole core | Selectivity for YFV over other Flaviviridae |
Fluconazole analogs | Fluconazole-resistant C. albicans | 5-Cl substitution on triazole | 2051× potency vs. ketoconazole |
Sulfanyltriazole NNRTIs | HIV-1 (K103N mutant) | 3-Sulfanyltriazole with Cl | EC₅₀: 24 nM (bypasses resistance) |
Triazole alcohols | Cryptococcus neoformans | Difluorophenyl-Cl-triazole conjugate | MIC₈₀: 0.0039 μg/mL |
In antiviral applications, chloro-triazoles disrupt viral replication through allosteric inhibition of RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. For Yellow Fever Virus (YFV), sulfonyl-triazole derivatives like RCB16007 demonstrate low micromolar EC₅₀ (7.9 μM) and selectivity indices >2.2 by binding to NS5 polymerase’s GTP pocket. Chlorine’s halogen bonding with Pro113 and Leu149 residues enhances residence time 3-fold compared to unsubstituted triazoles. Similarly, chloro-triazole derivatives overcome K103N-mediated resistance in HIV-1 by forming van der Waals contacts with Tyr181 and Trp229 in the NNRTI binding pocket [2] [5].
Ethanol-functionalized sulfonamides emerged in the 1950s as solubility-enhancing motifs for diuretics like hydrochlorothiazide. The –CH₂CH₂OH linker balances hydrophilic-hydrophobic properties, enabling oral bioavailability while maintaining renal excretion. This design principle was later adapted for carbonic anhydrase inhibitors (e.g., dorzolamide) and antiviral agents like taribavirin (triazole-thione derivative), where the ethanol tether facilitates cell membrane traversal [6] [7].
Table 3: Evolution of Ethanol-Linked Sulfonamide Pharmacophores
Era | Representative Drug | Therapeutic Category | Structural Innovation |
---|---|---|---|
1950–1960s | Hydrochlorothiazide | Diuretic | Chlorosulfonamide-ethylhydroxyethyl conjugate |
1970–1980s | Dorzolamide | Antiglaucoma | Ethanol-linked thienothiopyransulfonamide |
1990–2000s | Topiramate | Anticonvulsant | Fructopyranose-O-sulfamate-ethanol adduct |
2010–Present | RCB16007 | Antiviral | 1-Sulfonyl-3-amino-1H-1,2,4-triazole-ethanol |
The synthetic methodology for ethanol-linked sulfonamides evolved from nucleophilic displacement (alkylation of sulfonyl chlorides with 2-chloroethanol) to modern click chemistry approaches. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective construction of 1,4-disubstituted triazole-sulfonamides with ethanol spacers. For 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol, key synthetic routes include:
Compound Table
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1